N'-benzamidocarbamimidothioic acid
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Overview
Description
N’-benzamidocarbamimidothioic acid is a complex organic compound that features a benzamide group linked to a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzamidocarbamimidothioic acid typically involves the reaction of benzamide with thiourea under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The process can be summarized as follows:
- Benzamide is dissolved in a suitable solvent like ethanol.
- Thiourea is added to the solution.
- Hydrochloric acid is introduced as a catalyst.
- The mixture is heated under reflux conditions for several hours.
- The product is then isolated through filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of N’-benzamidocarbamimidothioic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: N’-benzamidocarbamimidothioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-benzamidocarbamimidothioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-benzamidocarbamimidothioic acid involves its interaction with specific molecular targets. The benzamide group can interact with proteins, potentially inhibiting their function. The carbamimidothioic acid moiety can form strong bonds with metal ions, affecting various biochemical pathways.
Comparison with Similar Compounds
- Benzamide
- Thiourea
- Benzimidazole
Comparison: N’-benzamidocarbamimidothioic acid is unique due to the combination of benzamide and carbamimidothioic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components. For example, while benzamide primarily interacts with proteins, the addition of the thiourea group enables interactions with metal ions, enhancing its versatility in biochemical applications.
Properties
IUPAC Name |
N'-benzamidocarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H3,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKWAVBMKKZMHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN=C(N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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